molecular formula C11H17NO2 B14250876 2-Cyanoprop-2-en-1-yl heptanoate CAS No. 407582-28-9

2-Cyanoprop-2-en-1-yl heptanoate

Cat. No.: B14250876
CAS No.: 407582-28-9
M. Wt: 195.26 g/mol
InChI Key: FPBVWAIUHBOMNX-UHFFFAOYSA-N
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Description

2-Cyanoprop-2-en-1-yl heptanoate is an organic compound with the molecular formula C10H15NO2 It is an ester formed from heptanoic acid and 2-cyanoprop-2-en-1-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoprop-2-en-1-yl heptanoate typically involves the esterification of heptanoic acid with 2-cyanoprop-2-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoprop-2-en-1-yl heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Heptanoic acid or 2-cyanoprop-2-en-1-one.

    Reduction: 2-Cyanoprop-2-en-1-ol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-Cyanoprop-2-en-1-yl heptanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyanoprop-2-en-1-yl heptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound may also interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanoprop-2-yl benzoate
  • 2-Cyanoprop-2-yl 3-phenoxybenzoate
  • 2-Cyanoprop-2-yl 4-cyanodithiobenzoate

Uniqueness

2-Cyanoprop-2-en-1-yl heptanoate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes.

Properties

CAS No.

407582-28-9

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-cyanoprop-2-enyl heptanoate

InChI

InChI=1S/C11H17NO2/c1-3-4-5-6-7-11(13)14-9-10(2)8-12/h2-7,9H2,1H3

InChI Key

FPBVWAIUHBOMNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCC(=C)C#N

Origin of Product

United States

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